molecular formula C11H11BrN2O B13872874 3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one

3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13872874
M. Wt: 267.12 g/mol
InChI Key: BGVUGXDAUFRSGJ-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C11H12Br2N2O It is a derivative of pyrido[1,2-a]pyrimidin-4-one, characterized by the presence of a bromoethyl group at the 3-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one typically involves the reaction of 2-methylpyrido[1,2-a]pyrimidin-4-one with a bromoethylating agent. One common method is the use of 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminoethyl derivative of the pyrido[1,2-a]pyrimidin-4-one.

Scientific Research Applications

3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromoethyl and pyrido[1,2-a]pyrimidin-4-one moieties. These interactions can lead to the modulation of biochemical pathways involved in cell growth, proliferation, and survival .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.

    3,7-Dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Contains two chloro groups, which can lead to different reactivity and biological activity.

Uniqueness

The presence of the bromoethyl group in 3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one makes it unique compared to its analogs. This functional group can participate in a variety of chemical reactions, making the compound a versatile intermediate in synthetic chemistry. Additionally, the bromoethyl group may enhance the compound’s biological activity by facilitating interactions with molecular targets .

Properties

IUPAC Name

3-(2-bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVUGXDAUFRSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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